molecular formula C15H29NO B5176841 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol

6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol

货号 B5176841
分子量: 239.40 g/mol
InChI 键: UMCMZLWKTDRKEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

作用机制

6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting BTK, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol blocks the downstream signaling pathways that promote cancer cell growth and survival and reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
In preclinical studies, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been shown to have significant biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling proteins, leading to the inhibition of cancer cell growth and survival and the reduction of inflammation and autoimmune responses. 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of immune cells, such as natural killer cells and T cells.

实验室实验的优点和局限性

6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has several advantages for use in preclinical studies. It has high potency and selectivity for BTK, making it an effective inhibitor of cancer cell growth and survival and inflammation and autoimmune responses. It also has good pharmacokinetic properties, including high oral bioavailability and long half-life, making it suitable for use in animal models. However, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has some limitations, including potential off-target effects and toxicity at high doses.

未来方向

There are several future directions for the development of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol as a therapeutic agent. First, clinical trials are needed to evaluate the safety and efficacy of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol in humans. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic efficacy of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol. Third, the development of biomarkers to predict response to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may improve patient selection and treatment outcomes. Fourth, the identification of resistance mechanisms to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may lead to the development of novel therapeutic strategies. Finally, the optimization of the synthesis method and formulation of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol may improve its pharmacokinetic properties and clinical utility.
Conclusion
6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol is a promising small molecule inhibitor that has shown significant preclinical activity in various types of cancers and autoimmune diseases. Its selective inhibition of BTK and downstream signaling pathways makes it an attractive therapeutic agent for the treatment of these diseases. Further research is needed to evaluate its safety and efficacy in humans and to optimize its clinical utility.

合成方法

The synthesis of 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol involves several steps, including the preparation of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, the conversion of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid to the corresponding amide, and the reduction of the amide to 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol. The final product is obtained in high yield and purity, making it suitable for use in preclinical studies.

科学研究应用

6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been extensively studied in preclinical models of various types of cancers and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, 6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation and autoimmune responses.

属性

IUPAC Name

6-(2-bicyclo[2.2.1]heptanylamino)-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-11(5-4-8-15(2,3)17)16-14-10-12-6-7-13(14)9-12/h11-14,16-17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMZLWKTDRKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。